molecular formula C24H28N2O8 B14614483 [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate CAS No. 59573-55-6

[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate

Cat. No.: B14614483
CAS No.: 59573-55-6
M. Wt: 472.5 g/mol
InChI Key: KWQZCDOBVADBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate is a complex organic compound with the molecular formula C24H28N2O8 and a molecular weight of 472.4877 This compound is known for its unique structure, which includes multiple functional groups such as hydroxyl, amide, and ester groups

Preparation Methods

The synthesis of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves several steps, typically starting with the preparation of the cyclohexyl core followed by the introduction of the functional groups. The synthetic route often includes the following steps:

    Formation of the Cyclohexyl Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclohexyl ring.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

    Formation of Amide Groups: The amide groups are formed by reacting the intermediate compound with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the hydroxyl groups with acetic anhydride to form the acetate ester.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes .

Comparison with Similar Compounds

[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate can be compared with other similar compounds, such as:

    [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] benzoate: Similar structure but with a benzoate ester instead of an acetate ester.

    [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] propionate: Similar structure but with a propionate ester.

    [2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] butyrate: Similar structure but with a butyrate ester.

These compounds share similar functional groups but differ in the ester moiety, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific ester group, which may confer distinct properties and applications.

Properties

CAS No.

59573-55-6

Molecular Formula

C24H28N2O8

Molecular Weight

472.5 g/mol

IUPAC Name

[2,3-dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate

InChI

InChI=1S/C24H28N2O8/c1-15(27)34-22-19(26-24(31)33-14-17-10-6-3-7-11-17)12-18(20(28)21(22)29)25-23(30)32-13-16-8-4-2-5-9-16/h2-11,18-22,28-29H,12-14H2,1H3,(H,25,30)(H,26,31)

InChI Key

KWQZCDOBVADBLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(CC(C(C1O)O)NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.